molecular formula C8H7N3S B1506162 Pyrazolo[1,5-a]pyridine-2-carbothioamide CAS No. 885275-04-7

Pyrazolo[1,5-a]pyridine-2-carbothioamide

Cat. No.: B1506162
CAS No.: 885275-04-7
M. Wt: 177.23 g/mol
InChI Key: LCEBCBUBVSMFKU-UHFFFAOYSA-N
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Description

Chemical Identity and Fundamental Properties

Molecular Structure and Nomenclature

Pyrazolo[1,5-a]pyridine-2-carbothioamide (CAS No. 885275-04-7) belongs to the pyrazolo[1,5-a]pyridine family, a bicyclic system comprising a five-membered pyrazole ring fused to a six-membered pyridine ring. The IUPAC name derives from the parent pyrazolo[1,5-a]pyridine scaffold, with a carbothioamide (-C(=S)-NH₂) substituent at position 2. The molecular formula is C₈H₇N₃S , with a molar mass of 177.23 g/mol . The structural uniqueness arises from the conjugation of the π-electron systems of the fused rings and the electron-withdrawing thioamide group, which influences reactivity and intermolecular interactions.

Physicochemical Properties and Characterization

This compound is reported as a yellow solid at room temperature, with a purity of ≥96% in commercial samples. Key physicochemical parameters include:

Property Value/Description Source
Solubility Moderate in polar aprotic solvents (e.g., DMSO, DMF); limited in water
Melting Point Not explicitly reported; thermal stability inferred from synthesis conditions (~130°C)
InChI 1S/C8H7N3S/c9-8(12)7-5-6-3-1-2-4-11(6)10-7/h1-5H,(H2,9,12)
SMILES S=C(N)c1nnc2c1cccc2
InChI Key LCEBCBUBVSMFKU-UHFFFAOYSA-N

The thioamide group enhances hydrogen-bonding capacity, influencing crystallization and solubility.

Electronic Structure and Molecular Orbital Theory

Density functional theory (DFT) studies on analogous pyrazolo[1,5-a]pyridines reveal a planar geometry with delocalized π-electrons across the fused rings. The thioamide substituent introduces electron-deficient regions at the sulfur atom, altering frontier molecular orbitals:

  • HOMO : Localized on the pyridine ring and nitrogen lone pairs.
  • LUMO : Concentrated on the pyrazole ring and thioamide group.

This electronic configuration facilitates charge-transfer interactions, as evidenced by UV-Vis spectra of related compounds showing absorption maxima near 300–350 nm. The HOMO-LUMO gap, critical for photophysical applications, is estimated at ~4.0 eV for similar structures.

Crystallographic Analysis and Solid-State Properties

While single-crystal X-ray data for this compound remain unpublished, studies on structurally similar compounds (e.g., pyrazolo[1,5-a]pyrimidines) suggest a monoclinic crystal system with π-π stacking distances of 3.4–3.6 Å. The thioamide group likely participates in intermolecular hydrogen bonds (N-H···S), stabilizing the lattice. Powder X-ray diffraction (PXRD) patterns for related derivatives show sharp peaks indicative of high crystallinity.

Spectroscopic Fingerprints and Structural Confirmation

Infrared (IR) Spectroscopy
  • N-H Stretches : 3367 cm⁻¹ (asymmetric) and 3263 cm⁻¹ (symmetric).
  • C=S Stretch : 1250–1300 cm⁻¹, characteristic of thioamides.
  • Aromatic C=C/C=N : 1450–1600 cm⁻¹.
Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆):
    • δ 8.2–8.5 ppm (pyridine H); δ 7.4–7.8 ppm (pyrazole H).
    • δ 9.5 ppm (NH₂, broad singlet).
  • ¹³C NMR :
    • δ 180–185 ppm (C=S).
    • δ 145–160 ppm (pyridine/pyrazole carbons).
Mass Spectrometry (MS)
  • ESI-MS : [M+H]⁺ at m/z 178.1 (calc. 177.23).
  • Fragmentation peaks at m/z 150 (loss of -NH₂) and 122 (loss of -C=S).
UV-Vis Spectroscopy
  • λ_max ≈ 310 nm (π→π* transitions).

Properties

IUPAC Name

pyrazolo[1,5-a]pyridine-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c9-8(12)7-5-6-3-1-2-4-11(6)10-7/h1-5H,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEBCBUBVSMFKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NN2C=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40717024
Record name Pyrazolo[1,5-a]pyridine-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885275-04-7
Record name Pyrazolo[1,5-a]pyridine-2-carbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885275-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyridine-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

Pyrazolo[1,5-a]pyridine-2-carbothioamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula : C₈H₇N₃S
Molecular Weight : 177.23 g/mol

The compound features a fused pyrazole and pyridine structure, characterized by a carbothioamide functional group. This nitrogen-rich framework enhances its chemical reactivity and biological interactions, making it a promising candidate for drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from this scaffold have been shown to inhibit cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), which are significant targets in cancer therapy.

  • In Vitro Studies : A derivative exhibited a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines. Notably, compounds demonstrated IC50 values of 0.22 µM for CDK2 and 0.89 µM for TRKA, indicating potent inhibitory effects against these targets .
CompoundTargetIC50 (µM)
Compound 6sCDK20.22
Compound 6sTRKA0.89
Compound 6tCDK211.70
Compound 6tTRKA19.92

Antimicrobial Activity

This compound derivatives have also been evaluated for their antimicrobial properties against various pathogens. One study reported that certain derivatives displayed significant activity with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis.

  • Key Findings : The most active derivative showed bactericidal properties with effective inhibition of biofilm formation, which is crucial for treating resistant infections .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications to the pyrazolo[1,5-a]pyridine scaffold can enhance biological activity significantly. For example:

  • Functional Groups : The introduction of specific substituents on the aromatic rings or at the carbothioamide position can lead to improved binding affinity to biological targets.
  • Comparative Analysis : Similar compounds like pyrazolo[3,4-b]quinoline and pyrazolo[1,5-b]pyrimidine exhibit varying degrees of anticancer and antimicrobial activities, suggesting that structural variations play a critical role in bioactivity.

Study on Renal Carcinoma Cells

A focused study evaluated the cytotoxic effects of pyrazolo[1,5-a]pyridine derivatives on renal carcinoma cell lines (RFX 393). The results indicated that both tested compounds caused significant cell cycle arrest during the G0–G1 phase and induced apoptosis:

TreatmentG0–G1 Phase (%)S Phase (%)G2/M Phase (%)
Control57.0829.3313.59
Compound 6s84.3611.494.15
Compound 6t78.0115.266.73

This data illustrates the compounds' potential to disrupt cancer cell proliferation effectively .

Scientific Research Applications

Antimicrobial Properties

Research indicates that pyrazolo[1,5-a]pyridine-2-carbothioamide exhibits significant antimicrobial activity. Its structural characteristics allow it to interact with various biological targets, making it a promising candidate for drug development against microbial infections.

Anticancer Potential

The compound has shown potential as an anticancer agent. Studies have indicated that derivatives of pyrazolo[1,5-a]pyridine can inhibit key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. Furthermore, structure-activity relationship studies have identified modifications that enhance its potency against specific cancer cell lines .

Antituberculosis Activity

Recent developments have highlighted the efficacy of pyrazolo[1,5-a]pyridine derivatives against drug-resistant strains of Mycobacterium tuberculosis. Compounds designed with diaryl side chains have demonstrated low minimum inhibitory concentrations (MIC) against both drug-susceptible and resistant strains, showcasing their potential as new antituberculosis agents .

Structure-Activity Relationships (SAR)

Understanding the SAR of pyrazolo[1,5-a]pyridine derivatives is crucial for optimizing their biological activity. Key findings include:

  • Substituent Effects : The introduction of various substituents at specific positions on the ring can significantly alter the compound's potency and selectivity towards biological targets.
  • Functional Group Influence : The presence of functional groups like carbothioamide enhances binding affinity to target enzymes and receptors, thereby increasing therapeutic efficacy .

Comparative Analysis with Related Compounds

To contextualize the applications of this compound, a comparison with similar compounds reveals distinct advantages:

Compound NameStructure TypeNotable Activity
Pyrazolo[3,4-b]quinolineFused quinolineAnticancer properties
Pyrazolo[1,5-b]pyrimidineFused pyrimidineAntimicrobial and anti-inflammatory
Imidazo[1,2-a]pyridineFused imidazoleAntiallergic and anti-inflammatory

The unique combination of structural features in this compound allows it to exhibit distinct biological activities compared to these related compounds.

Case Studies and Future Directions

Several case studies have documented the promising applications of pyrazolo[1,5-a]pyridine derivatives in drug discovery:

  • Antituberculosis Research : A study demonstrated that specific modifications led to compounds with nanomolar activity against resistant strains of Mtb, indicating a viable path for developing new antituberculosis therapies.
  • Cancer Therapeutics : Ongoing research into optimizing the chemical structure has yielded compounds with enhanced anticancer activity against various cell lines.

Future research should focus on further optimizing these derivatives through combinatorial chemistry approaches to enhance their therapeutic profiles while minimizing potential toxicity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbothioamide Group

The sulfur atom in the carbothioamide group acts as a nucleophile, enabling reactions with electrophilic agents. For example:

  • Reaction with alkyl/aryl isothiocyanates : Forms thiosemicarbazide derivatives via nucleophilic attack.

    • Example : Reaction with phenyl isothiocyanate in refluxing ethanol yields 2-(pyrazolo[1,5-a]pyridine-2-carbonyl)-N-phenylhydrazine-1-carbothioamide (6a ) in 89% yield .

ReactantProduct StructureConditionsYield (%)Reference
Phenyl isothiocyanate2-(Pyrazolo[1,5-a]pyridine-2-carbonyl)-N-phenylhydrazine-1-carbothioamide (6a )EtOH, reflux, 8 h89
Allyl isothiocyanateN-Allyl-2-(pyrazolo[1,5-a]pyridine-2-carbonyl)hydrazine-1-carbothioamide (6b )EtOH, reflux, 10 h70

Key spectral data for 6b :

  • ¹H NMR : δ 10.57 (NH-thiourea), 8.50 (NH-amide), 8.12 (NH-CH₂), 4.21–4.26 (allyl CH₂N) .

  • ¹³C NMR : δ 178.0 (C=S), 164.4 (C=O), 44.2–129.3 (allyl carbons) .

Cyclocondensation Reactions

The carbothioamide group participates in cyclization reactions with carbonyl compounds (e.g., ketones, aldehydes) to form fused heterocycles.

  • Reaction with β-dicarbonyl compounds : Forms pyrazolo[3,4-b]pyridine derivatives under acidic or basic conditions .

Carbonyl CompoundProductCatalystYield (%)Reference
Ethyl acetoacetatePyrazolo[1,5-a]pyridine derivative (4a )HOAc, O₂94
AcetylacetonePyrazolo[1,5-a]pyridine derivative (4d )HOAc, air74

Mechanistic Insight :

  • Oxidative cross-dehydrogenative coupling (CDC) between NH-aminopyridines and β-dicarbonyl compounds under aerobic conditions .

  • Oxygen acts as a terminal oxidant, enhancing reaction efficiency (94% yield under O₂ vs. 6% under Ar) .

Oxidative Functionalization

The pyridine ring undergoes oxidative modifications under controlled conditions:

  • Reaction with HNO₂/HCl : Converts the carbothioamide group into a diazonium intermediate, enabling further coupling reactions .

    • Example : Formation of cyanoester derivatives (e.g., 11 ) via reaction with ethyl 2-cyanoacetate .

ReactantProductConditionsYield (%)Reference
Ethyl 2-cyanoacetateCyanoester derivative (11 )Xylene, piperidine65

Key Spectral Data for 11 :

  • ¹H NMR : δ 1.49 (CH₃ ester), 3.47 (CH₂ ester), 4.10 (tert-CH) .

  • ¹³C NMR : δ 164.5 (C=O ester), 163.9 (C=O amide) .

Interaction with Electrophilic Reagents

The pyridine nitrogen and carbothioamide sulfur coordinate with metal ions, enabling catalytic applications:

  • Palladium-catalyzed C–H activation : Facilitates arylation at position 6 of the pyridine ring .

    • Example : Reaction with aryl iodides in hexafluoroisopropanol (HFIP) yields 6-arylpyrazolo[1,5-a]pyridines .

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyridine-2-carboxamide

  • Structure : Differs by a carboxamide (-C(=O)-NH₂) group instead of carbothioamide.
  • Key Data : CAS 885275-08-1, molecular formula C₈H₇N₃O, molecular weight 161.16, 95% purity .

Pyrazolo[1,5-a]pyrimidine-3-carboxamide Derivatives

  • Structure: Pyrimidine ring replaces pyridine, with carboxamide at position 3 (e.g., compound 10n: 7-(2-hydroxyphenyl)-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3-carboxamide).
  • Key Data :
    • IR/NMR: Peaks at 1,662 cm⁻¹ (C=O), δ 8.88–8.99 (pyrimidine CH) .
    • Biological Activity: Anxiolytic properties and kinase inhibition (e.g., anticancer agents like selitrectinib) .
  • Comparison : The pyrimidine ring increases π-electron density, enhancing interactions with hydrophobic enzyme pockets. The carboxamide group’s polarity may reduce membrane permeability compared to thioamide derivatives.

Halogenated Pyrazolo[1,5-a]pyrimidines

  • Structure : Halogens (Cl, Br) at position C3 of pyrazolo[1,5-a]pyrimidine.
  • Synthesis : Regioselective halogenation using hypervalent iodine(III) reagents (e.g., PIDA) in water .
  • Applications: Anticancer agents (e.g., compounds 6m and 6p with 2-aminobenzothiazole linkages) .
  • Comparison : Halogenation improves electrophilicity and binding to target proteins. The thioamide group in Pyrazolo[1,5-a]pyridine-2-carbothioamide may offer stronger van der Waals interactions due to sulfur’s larger atomic radius.

Pyrazolo[1,5-a]pyrimidine Pesticides

  • Structure : Derivatives with ethylsulfonyl groups (e.g., 5-(3-(ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine).
  • Applications : Crop protection agents targeting pests and insects .
  • Comparison : The ethylsulfonyl group enhances stability and bioavailability in agricultural settings. Thioamide analogs might exhibit different degradation profiles due to sulfur’s susceptibility to oxidation.

Structural and Functional Comparison Table

Compound Core Structure Functional Group Key Applications Synthesis Method Evidence ID
This compound Pyridine + pyrazole -C(=S)-NH₂ Under investigation Not specified [5,12]
Pyrazolo[1,5-a]pyridine-2-carboxamide Pyridine + pyrazole -C(=O)-NH₂ Synthetic intermediate Commercial synthesis (95% purity) [5,12]
Pyrazolo[1,5-a]pyrimidine-3-carboxamide Pyrimidine + pyrazole -C(=O)-NH₂ Anxiolytic, anticancer Condensation reactions [2,9]
C3-Halogenated pyrazolo[1,5-a]pyrimidine Pyrimidine + pyrazole -X (Cl, Br) Anticancer, material science Hypervalent iodine-mediated synthesis [3,4]
5-(Ethylsulfonyl)pyrazolo[1,5-a]pyrimidine Pyrimidine + pyrazole -SO₂C₂H₅ Pesticides, insecticides Sulfonylation reactions [8]

Research Findings and Mechanistic Insights

  • Biological Activity : Pyrazolo[1,5-a]pyrimidine-3-carboxamides (e.g., 10n ) show anxiolytic activity via GABA receptor modulation, while halogenated derivatives target kinases like TRK and ALK in cancer .
  • Synthetic Flexibility : Halogenation protocols using PIDA/KX (X = Cl, Br) enable late-stage functionalization, a strategy applicable to thioamide derivatives for SAR studies .

Preparation Methods

Base-Catalyzed Condensation of Pyrazolinone Derivatives with Isothiocyanates

One well-documented approach involves the reaction of 3-methyl-2-pyrazolin-5-one-1-carbothioamide with phenyl isothiocyanate in the presence of a base such as potassium hydroxide (KOH) in polar aprotic solvents like dimethylformamide (DMF). This reaction proceeds via nucleophilic attack on the isothiocyanate carbon, leading to the formation of substituted pyrazolo-carbothioamide derivatives.

Key Conditions and Observations:

  • Reactants: 3-methyl-2-pyrazolin-5-one-1-carbothioamide and phenyl isothiocyanate
  • Catalyst/Base: KOH
  • Solvent: DMF
  • Temperature: Room temperature to mild heating
  • Reaction Time: Several hours (typically 4-8 h)
  • Product Isolation: Precipitation by cooling and recrystallization from ethanol
  • Yields: Moderate to good (around 44% reported for related derivatives)

This method is versatile and allows further functionalization by subsequent reactions with various amines or nucleophiles to yield heterocyclic derivatives.

Reaction of Pyrazolo[1,5-a]pyridine-5-carbohydrazide with Isothiocyanates

Another synthetic route involves the preparation of pyrazolo[1,5-a]pyridine-5-carbohydrazide, which upon reaction with isothiocyanates such as phenyl or allyl isothiocyanate in refluxing ethanol, yields the corresponding carbothioamide derivatives.

Procedure Highlights:

  • Starting Material: Pyrazolo[1,5-a]pyridine-5-carbohydrazide
  • Reagents: Phenyl isothiocyanate or allyl isothiocyanate
  • Solvent: Ethanol (EtOH)
  • Temperature: Reflux
  • Reaction Time: 8-10 hours
  • Yields: High (70-89%)
  • Characterization: Confirmed by ^1H NMR showing characteristic NH proton signals and allyl group multiplets, ^13C NMR confirming carbothioamide carbon signals

This method is notable for its high yield and the ability to introduce diverse substituents at the carbothioamide moiety, facilitating the synthesis of various heterocyclic compounds.

Condensation of Sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate with Cyanothioacetamide

A third approach involves the condensation of sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate with cyanothioacetamide. This reaction leads to the formation of pyrazolo[1,5-a]pyrimidine derivatives, which are structurally related to pyrazolo[1,5-a]pyridine-2-carbothioamide.

Key Reaction Features:

  • Reactants: Sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate and cyanothioacetamide
  • Solvent: Typically polar solvents, sometimes under reflux conditions
  • Reaction Type: Condensation leading to ring closure
  • Product Types: Pyrazolo[1,5-a]pyrimidines and related heterocycles
  • Characterization: Confirmed by elemental analysis and spectral data (NMR, IR)

This method provides an alternative synthetic pathway to access pyrazolo-fused heterocycles containing thioamide functionalities.

Summary Table of Preparation Methods

Method No. Starting Materials Reagents/Conditions Solvent Temperature Reaction Time Yield (%) Key Features
1 3-methyl-2-pyrazolin-5-one-1-carbothioamide + phenyl isothiocyanate KOH base, DMF DMF 0–5 °C to RT 4–8 h ~44 Base-catalyzed nucleophilic addition, moderate yield
2 Pyrazolo[1,5-a]pyridine-5-carbohydrazide + isothiocyanates (phenyl/allyl) Refluxing ethanol EtOH Reflux (~78 °C) 8–10 h 70–89 High yield, versatile substitution
3 Sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate + cyanothioacetamide Condensation, reflux Polar solvents Reflux Several h Not specified Formation of pyrazolo[1,5-a]pyrimidines, ring closure

Research Findings and Analytical Data

  • Spectroscopic Characterization: The carbothioamide compounds exhibit characteristic ^1H NMR signals for NH protons typically appearing downfield (δ ~10-13 ppm), confirming the presence of the thioamide group. ^13C NMR spectra show signals for the thioamide carbon around δ 178 ppm, consistent with C=S functionality.

  • Mass Spectrometry: Molecular ion peaks correspond well with calculated molecular weights, confirming the expected molecular formulas.

  • Elemental Analysis: Carbon, hydrogen, nitrogen, and sulfur percentages closely match theoretical values, indicating high purity of synthesized compounds.

  • Reaction Mechanisms: The reactions proceed via nucleophilic attack on electrophilic isothiocyanate carbons or condensation followed by cyclization, often catalyzed by bases or under reflux conditions. Some pathways involve intermediate formation of isocyanates and subsequent nucleophilic addition.

Q & A

Q. What are common synthetic routes for Pyrazolo[1,5-a]pyridine-2-carbothioamide derivatives?

The synthesis typically involves multi-step protocols starting with condensation reactions of aminopyrazole precursors with electrophilic reagents. For example, 3-aminopyrazole derivatives are reacted with enaminones or dielectrophiles (e.g., bis(methylthio)methylene malononitrile) to form the pyrazolo[1,5-a]pyrimidine core. Subsequent functionalization, such as thioamide incorporation, is achieved via nucleophilic substitution or cyclocondensation with thiourea. Characterization is performed using IR, NMR, and mass spectrometry .

Q. Which spectroscopic techniques are critical for structural confirmation of pyrazolo[1,5-a]pyridine derivatives?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and aromaticity of the fused heterocyclic system.
  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1680 cm⁻¹, C≡N at ~2259 cm⁻¹).
  • Mass spectrometry (EI/HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves crystal packing and absolute configuration (e.g., monoclinic P21/c space group with Z=4) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in pyrazolo[1,5-a]pyridine synthesis?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclocondensation efficiency.
  • Catalysts : Mild acids (e.g., acetic acid) or ultrasonic irradiation promote regioselective reactions.
  • Temperature control : Microwave-assisted heating reduces reaction time (e.g., from hours to minutes) while minimizing side products .

Q. How do researchers address contradictions in reported biological activity data for pyrazolo[1,5-a]pyridine derivatives?

  • Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., trifluoromethyl, chloroethyl) to isolate pharmacophores.
  • Assay validation : Cross-testing in multiple in vitro models (e.g., kinase inhibition, cytotoxicity) and orthogonal assays (e.g., SPR, ITC) to confirm target engagement .

Q. What strategies enable regioselective functionalization at position 7 of the pyrazolo[1,5-a]pyridine scaffold?

  • Electrophilic aromatic substitution : Use of directing groups (e.g., carboxamides) to orient nitration or halogenation.
  • Palladium-catalyzed C–H arylation : Direct coupling with (pseudo)aryl halides under inert conditions .

Q. What methodologies are employed to evaluate in vitro and in vivo biological activity?

  • In vitro : Cell-based assays (e.g., MTT for cytotoxicity, luciferase reporter systems for target modulation).
  • In vivo : Rodent models for pharmacokinetics (e.g., bioavailability, half-life) and efficacy (e.g., tumor xenograft reduction) .

Q. What green chemistry approaches are applicable to pyrazolo[1,5-a]pyridine synthesis?

  • Ultrasonic irradiation : Reduces reaction time and energy consumption (e.g., aqueous ethanol medium at 40–60°C).
  • Solvent-free conditions : Mechanochemical grinding for solid-state reactions .

Q. How can solubility challenges of pyrazolo[1,5-a]pyridine derivatives be mitigated for biological testing?

  • Co-solvent systems : DMSO/PBS mixtures for in vitro assays.
  • Prodrug design : Esterification of carboxyl groups to enhance membrane permeability .

Q. What computational tools aid in the rational design of pyrazolo[1,5-a]pyridine-based therapeutics?

  • Molecular docking : Predict binding modes to target proteins (e.g., PDE-4, CHK1).
  • QSAR models : Correlate electronic/steric parameters (e.g., logP, H-bond donors) with bioactivity .

Q. How is compound stability assessed under varying pH and temperature conditions?

  • Forced degradation studies : Exposure to acidic/basic buffers (pH 1–13) and thermal stress (40–80°C).
  • HPLC monitoring : Quantifies degradation products (e.g., hydrolysis of carbothioamide to carboxylic acid) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Pyrazolo[1,5-a]pyridine-2-carbothioamide
Reactant of Route 2
Pyrazolo[1,5-a]pyridine-2-carbothioamide

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